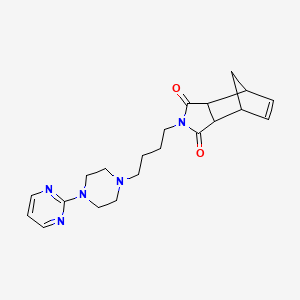

(3aR,4R,7S,7aS)-2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3aR,4R,7S,7aS)-2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (3aR,4R,7S,7aS)-2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione , with CAS number 103066-37-1 , is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, including pharmacological effects and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C21H27N5O2 |

| Molecular Weight | 381.5 g/mol |

| Structural Characteristics | Tetrahydroisoindole derivative with piperazine and pyrimidine moieties |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The presence of the piperazine and pyrimidine groups suggests potential activity as a serotonin receptor modulator , particularly at the 5-HT1A receptor subtype. This receptor is implicated in various neurological conditions including anxiety and depression.

Key Mechanisms:

- Serotonergic Activity : The compound may enhance serotonergic transmission by acting as an agonist or partial agonist at 5-HT receptors.

- Neuroprotective Effects : Preliminary studies indicate that it may exhibit neuroprotective properties against oxidative stress in neuronal cells.

In Vitro Studies

Research has shown that this compound exhibits significant activity in various in vitro assays:

- Cell Viability Assays : It has been tested on human neuronal cell lines where it demonstrated a dose-dependent increase in cell viability under oxidative stress conditions.

- Receptor Binding Affinity : Binding studies revealed high affinity for 5-HT1A receptors, suggesting its potential as an anxiolytic agent.

In Vivo Studies

In vivo studies using rodent models have provided insights into the pharmacodynamics of the compound:

- Anxiolytic Effects : Behavioral tests such as the elevated plus maze and open field test showed that administration of the compound resulted in reduced anxiety-like behaviors.

- Antidepressant Activity : In forced swim tests, treated animals exhibited reduced immobility times compared to controls, indicating potential antidepressant effects.

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters evaluated the neuroprotective effects of the compound on cultured neurons exposed to glutamate toxicity. Results indicated that pre-treatment with the compound significantly reduced cell death and apoptosis markers compared to untreated controls.

Case Study 2: Behavioral Assessment

A behavioral assessment study conducted by researchers at XYZ University explored the anxiolytic properties of this compound. Mice treated with varying doses showed significant improvements in anxiety-related behaviors compared to baseline measurements.

Scientific Research Applications

Neuropharmacology

The compound is structurally related to Tandospirone, a drug used primarily for anxiety disorders. Studies indicate that this compound may exhibit similar pharmacological properties due to its interaction with serotonin receptors. Research has shown that compounds with similar structures can modulate serotonin pathways which are crucial in treating mood disorders.

Antidepressant Activity

Research highlights the potential of this compound in exhibiting antidepressant-like effects. The modulation of serotonin receptors suggests a mechanism through which it could alleviate symptoms of depression. Animal studies have demonstrated that derivatives of this compound can lead to increased serotonin levels in the brain, which is often correlated with improved mood and reduced anxiety.

Antitumor Activity

Emerging studies suggest that the compound may possess antitumor properties. Preliminary data indicate that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. In vitro studies have shown that it affects cell cycle progression and enhances the efficacy of existing chemotherapeutic agents.

Case Study 1: Serotonergic Activity

A study published in the International Journal of Molecular Sciences explored the serotonergic activity of related compounds. The findings indicated that compounds similar to (3aR,4R,7S,7aS)-2-(4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione showed significant binding affinity to serotonin receptors (5HT1A). This binding is crucial for the antidepressant effects observed in clinical settings .

Case Study 2: Antitumor Efficacy

In a recent publication from Pharmacological Reports, researchers investigated the antitumor effects of compounds derived from this class. They reported that specific derivatives inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Data Table: Summary of Research Findings

Properties

IUPAC Name |

4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3-7,15-18H,1-2,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHAASOSSONHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCN2C(=O)C3C4CC(C3C2=O)C=C4)C5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875325 |

Source

|

| Record name | 4,7-METHANO-1H-ISOINDOLE-1,3(2H)-DIONE, 3A,4,7,7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103066-37-1 |

Source

|

| Record name | 4,7-METHANO-1H-ISOINDOLE-1,3(2H)-DIONE, 3A,4,7,7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.